3-(氧杂环丙烷-3-基甲基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

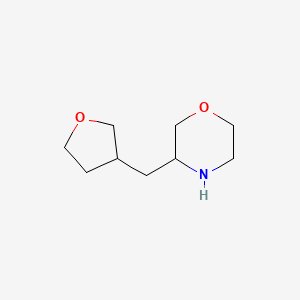

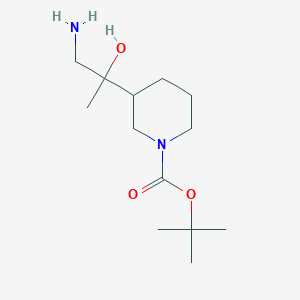

“3-(Oxolan-3-ylmethyl)morpholine” is a chemical compound with the CAS Number: 2137629-93-5 . It is a derivative of morpholine, which is a common solvent in organic reactions and can be found in the structures of several medicinal drugs .

Synthesis Analysis

The synthesis of morpholines has seen significant progress in recent years. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

Morpholine is a 6-membered heterocyclic compound where we can find two hetero atoms, Oxygen & Nitrogen . The molecular structure of morpholine and its derivatives has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy .

Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions. It is an amino ether. The ether function of the molecule is typically inert and most of the reactions involve the secondary amine group .

Physical And Chemical Properties Analysis

Morpholine is physically a liquid with no color. It has a fish-like or ammonia odor. It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive .

科学研究应用

Synthesis of Morpholines

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . “3-(Oxolan-3-ylmethyl)morpholine” can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This synthesis process has seen recent advances, especially in stereoselective syntheses and those using transition metal catalysis .

Development of Pharmaceuticals

Morpholine is considered a favored scaffold for medicinal chemistry . Molecules bearing a morpholine substituent have multiple biological activities, as well as improved pharmacokinetic and metabolic profiles . This makes “3-(Oxolan-3-ylmethyl)morpholine” a promising compound for structure–activity relationship studies in pharmaceutical research .

Electrochemical Reactions

An electrochemical reaction between quinoline N-oxides and morpholine has been developed . This reaction, catalyzed by Cu(OAc)2, generates products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields . With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines .

C–H/N–H Cross-Coupling

The electrochemical reaction mentioned above is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling . This process can be controlled when the electrolysis conditions change .

EPR Studies

For the first time, the EPR spectrum of the morpholine radical was recorded at room temperature, and its magnetic resonance parameters were determined in CH2Cl2 . This opens up new possibilities for studying the properties of morpholine and its derivatives, including “3-(Oxolan-3-ylmethyl)morpholine”, using EPR spectroscopy .

Pharmaceutical Testing

“3-(Oxolan-3-ylmethyl)morpholine” can be used for pharmaceutical testing . High-quality reference standards are available for accurate results .

安全和危害

未来方向

Morpholine and its derivatives continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds. Future research will likely focus on further advances in the synthesis of morpholines and their carbonyl-containing analogs, with special attention paid to syntheses performed in a stereoselective manner and using transition metal catalysis .

属性

IUPAC Name |

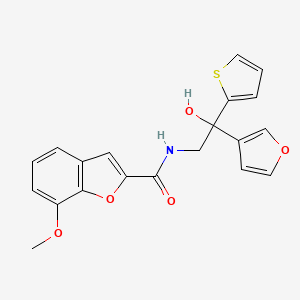

3-(oxolan-3-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-11-6-8(1)5-9-7-12-4-2-10-9/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPVVNOZTVENQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-3-ylmethyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2448052.png)

![2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid](/img/structure/B2448053.png)

![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)

![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)

![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)

![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)